1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride
Overview
Description
1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical research and development .
Preparation Methods
The synthesis of 1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)but-2-ynyl with 2-hydroxy-2,2-diphenylacetate under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in biological studies to understand its effects on various biological pathways.
Medicine: It is used in pharmaceutical research to develop new drugs and study their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride can be compared with similar compounds such as:
Oxybutynin impurity A: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Oxybutynin impurity B: Another similar compound with variations in its chemical structure, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and makes it suitable for various specialized applications .
Properties
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-3-19(4-2)12-8-9-13-20-15-17(14-18(20)21)16-10-6-5-7-11-16;/h5-7,10-11,17H,3-4,12-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDCXXMBKHVZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCN1CC(CC1=O)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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